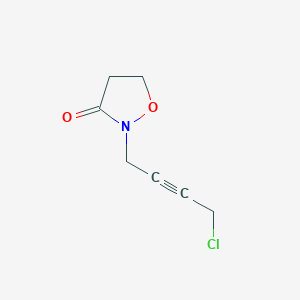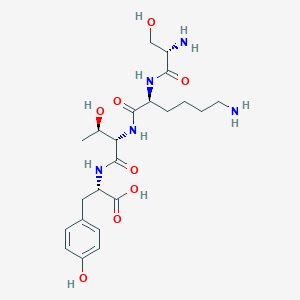
5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may involve the use of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran, followed by the addition of the necessary alkyne and alkene components .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium azide or lithium aluminum hydride can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of 5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane involves its interaction with specific molecular targets. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing pathways such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane: shares similarities with other dioxane derivatives, such as 1,3-dioxane and 1,4-dioxane.
1,3-dioxane: Known for its use as a solvent and in the synthesis of pharmaceuticals.
1,4-dioxane: Commonly used as a stabilizer for chlorinated solvents and in the manufacture of chemicals.
Uniqueness
The presence of both alkyne and alkene groups in this compound makes it unique compared to other dioxane derivatives. This dual functionality allows for a wider range of chemical reactions and applications, enhancing its versatility in research and industrial applications .
属性
CAS 编号 |
583028-36-8 |
|---|---|
分子式 |
C21H36O2 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
5-but-2-ynyl-2,2-dipentyl-5-prop-2-enyl-1,3-dioxane |
InChI |
InChI=1S/C21H36O2/c1-5-9-12-16-21(17-13-10-6-2)22-18-20(14-8-4,19-23-21)15-11-7-3/h8H,4-6,9-10,12-19H2,1-3H3 |
InChI 键 |
KOXFZOQGBGCISY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(OCC(CO1)(CC=C)CC#CC)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)



![Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B15165928.png)
![S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate](/img/structure/B15165933.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)
![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)

